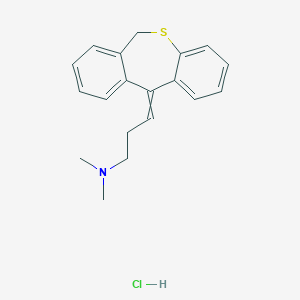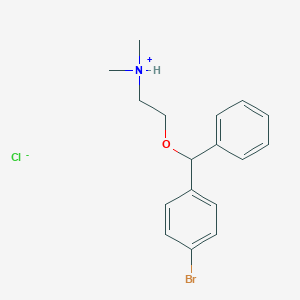
Fluphenazine hydrochloride
Overview
Description
Fluphenazine hydrochloride is a trifluoromethyl phenothiazine derivative primarily used in the management of schizophrenia . It is a potent antipsychotic medication that acts on the central nervous system and multiple organ systems . The chemical designation of this compound is 4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazineethanol dihydrochloride .
Scientific Research Applications
Fluphenazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Fluphenazine dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine dihydrochloride acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system . This action affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is known that the drug’s action on dopaminergic receptors can influence various downstream effects, including the modulation of neurotransmitter release and the alteration of neuronal firing rates .
Pharmacokinetics
The pharmacokinetic properties of fluphenazine dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine dihydrochloride is approximately 2.7% when administered orally . The elimination half-life of the drug is about 15 hours for the hydrochloride form and 7-10 days for the decanoate form when administered intramuscularly . The drug is excreted in urine and feces .
Result of Action
The molecular and cellular effects of fluphenazine dihydrochloride’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking dopaminergic receptors, fluphenazine dihydrochloride can alter the excitability of neurons and influence various cellular processes. This can lead to changes in behavior and cognition, which are often observed in the clinical effects of the drug .
Safety and Hazards
Fluphenazine hydrochloride can cause side effects such as uncontrolled muscle movements in your face, extreme drowsiness or light-headed feeling, strange dreams, blurred vision, painful or difficult urination, severe constipation, stomach pain, bloating, jaundice, a seizure, or low white blood cell counts . It is not approved for use in older adults with dementia-related psychosis . It should not be used if you have liver disease, brain damage, severe depression, a blood cell disorder, or if you are also using large amounts of alcohol or medicines that make you sleepy .
Biochemical Analysis
Biochemical Properties
Fluphenazine dihydrochloride primarily works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction with dopamine receptors and hormones plays a crucial role in its biochemical reactions.
Cellular Effects
Fluphenazine dihydrochloride has activity at all levels of the central nervous system as well as on multiple organ systems . It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of Fluphenazine dihydrochloride is believed to be related to its ability to block dopamine receptors . By blocking these receptors, it can influence various biochemical processes, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models of neuropathic pain, systemic Fluphenazine dihydrochloride effectively attenuated mechanical allodynia at doses (0.03–0.3 mg/kg) that approximate those used in rodent models of psychosis .
Metabolic Pathways
The metabolic pathways of Fluphenazine dihydrochloride involve its transformation into various metabolites, including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Fluphenazine dihydrochloride and its metabolites are distributed in various tissues, including the plasma, liver, kidney, fat, whole brain, and brain regions . The liver contains the highest levels of all analytes at all doses .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluphenazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The synthesis typically involves the following steps:
Formation of the phenothiazine core: This is achieved by reacting diphenylamine with sulfur to form phenothiazine.
Introduction of the trifluoromethyl group: The phenothiazine core is then reacted with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group.
Attachment of the piperazine side chain: The trifluoromethyl phenothiazine is then reacted with 1-(2-hydroxyethyl)piperazine to form fluphenazine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Fluphenazine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.
Haloperidol: A butyrophenone derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Comparison:
Fluphenazine vs. Chlorpromazine: Fluphenazine is more potent and has a longer duration of action compared to chlorpromazine.
Fluphenazine vs. Haloperidol: Both are potent antipsychotics, but fluphenazine has a different chemical structure and may have different side effect profiles.
Fluphenazine vs. Thioridazine: Fluphenazine is more potent and has fewer sedative effects compared to thioridazine.
Fluphenazine hydrochloride stands out due to its high potency and effectiveness in managing psychotic disorders, making it a valuable compound in the field of psychiatry.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluphenazine hydrochloride involves the condensation of 2-(Trifluoromethyl)phenothiazine with piperazine followed by acylation and quaternization with hydrochloric acid.", "Starting Materials": [ "2-(Trifluoromethyl)phenothiazine", "Piperazine", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "2-(Trifluoromethyl)phenothiazine and piperazine are condensed in ethanol with the addition of sodium hydroxide.", "The resulting product is acylated with acetic anhydride in the presence of a catalyst such as sulfuric acid.", "The acylated product is then quaternized with hydrochloric acid to form Fluphenazine hydrochloride.", "The final product is isolated through filtration and recrystallization in water." ] } | |
CAS No. |
146-56-5 |
Molecular Formula |
C22H27ClF3N3OS |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
InChI Key |
CUXQPMGPJPHNFO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Appearance |
White to Off-White Solid |
melting_point |
235-237 °C |
| 146-56-5 | |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Grams-Kilos |
shelf_life |
2 years |
solubility |
Soluble to 38mg/mL in DMSO |
storage |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |
Synonyms |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


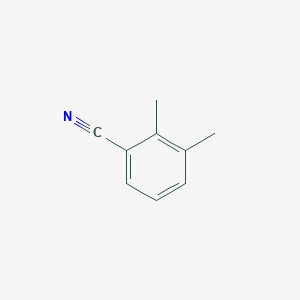

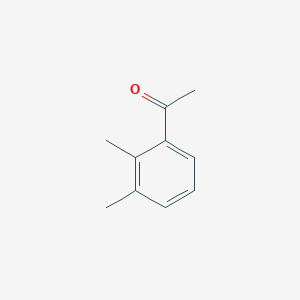


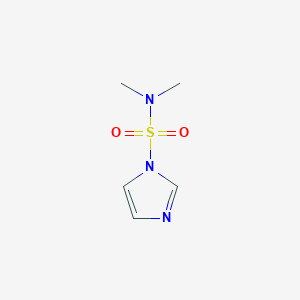


![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)


